![molecular formula C18H14ClF3N2O3 B4578855 N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4578855.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Description
Synthesis Analysis
The synthesis of related isoxazole compounds often involves cycloaddition reactions, nucleophilic displacement, or condensation reactions under specific conditions to introduce desired functional groups and achieve high yield and purity. For instance, compounds with similar structures have been synthesized through cycloaddition of carbethoxyformonitrile oxide to specific amides followed by hydrolysis or by nucleophilic displacement of halides with fluorides (Patterson et al., 1992); (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The crystal structure of compounds similar to N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide reveals detailed insights into their molecular geometry, including bond lengths, angles, and conformation. For example, studies have determined the crystal structure of closely related compounds, offering insights into their spatial arrangement and intermolecular interactions (Ji et al., 2018).
Chemical Reactions and Properties
Isoxazole derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclizations, which are crucial for their functionalization and application in synthetic chemistry. These reactions often involve the transformation of intermediate compounds into more complex structures with desired chemical properties (Yu et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility in different solvents, and stability under various conditions, are essential for their practical application and handling. Studies focusing on similar compounds provide valuable data on these aspects, facilitating their use in further chemical synthesis and applications (Knecht & Löffler, 1998).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various chemical conditions, and the ability to undergo specific chemical transformations, define the utility of these compounds in medicinal chemistry and materials science. The study of isoxazole derivatives has revealed significant insights into their reactivity and interactions with biomolecules, highlighting their potential in drug development and other applications (Patterson et al., 1992).
properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2O3/c1-26-12-5-2-10(3-6-12)15-9-16(27-24-15)17(25)23-11-4-7-14(19)13(8-11)18(20,21)22/h2-8,16H,9H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWOSOVTDIUHBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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